N-allyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide
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Overview
Description
N-allyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects.
Mechanism of Action
The mechanism of action of N-allyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, this compound has been shown to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in motor function and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-allyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide are still being studied. However, it has been shown to have potential as a neuroprotective agent, as well as a treatment for drug addiction and cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-allyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide in lab experiments is its potential as a treatment for neurological disorders and drug addiction. However, one of the limitations of using this compound in lab experiments is its relatively unknown mechanism of action, which makes it difficult to fully understand its effects.
Future Directions
There are several future directions for research on N-allyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide. One area of research is to further investigate its mechanism of action and how it affects neurotransmitter activity in the brain. Another area of research is to explore its potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, research could be conducted to investigate its potential as a treatment for other diseases, such as cancer and drug addiction.
Synthesis Methods
The synthesis of N-allyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide involves several steps. One of the key steps is the reaction between 5-chloro-2-hydroxybenzoyl chloride and N-allyl-4-piperidone to form the intermediate product, N-allyl-5-chloro-2-hydroxybenzamide. This intermediate product is then reacted with cyclopentylamine to form the final product, N-allyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide.
Scientific Research Applications
N-allyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Other areas of research include cancer treatment and drug addiction.
properties
IUPAC Name |
5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2/c1-2-11-22-20(24)18-14-15(21)7-8-19(18)25-17-9-12-23(13-10-17)16-5-3-4-6-16/h2,7-8,14,16-17H,1,3-6,9-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAQDABUUXSONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=CC(=C1)Cl)OC2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide |
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